molecular formula C14H19N3O2S B4444020 3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4444020
M. Wt: 293.39 g/mol
InChI Key: GSKJIMRIOQIJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide, also known as ETPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. ETPTA belongs to the class of thiadiazole derivatives, which have been widely studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. It also has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It also has been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a key process in cancer progression.

Advantages and Limitations for Lab Experiments

3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. It also has a well-defined structure, which allows for accurate characterization and analysis. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular targets of this compound and the development of more specific inhibitors of these targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of diseases such as cancer and inflammation.

Scientific Research Applications

3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-10-5-6-11(19-10)7-8-12(18)15-14-17-16-13(20-14)9(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKJIMRIOQIJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
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3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
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3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 4
3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 5
3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 6
3-(5-ethyl-2-furyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide

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